2'-O-Methyl Paclitaxel
Description
Properties
IUPAC Name |
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-methoxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H53NO14/c1-26-32(61-44(56)38(58-7)36(29-17-11-8-12-18-29)49-42(54)30-19-13-9-14-20-30)24-48(57)41(62-43(55)31-21-15-10-16-22-31)39-46(6,33(52)23-34-47(39,25-59-34)63-28(3)51)40(53)37(60-27(2)50)35(26)45(48,4)5/h8-22,32-34,36-39,41,52,57H,23-25H2,1-7H3,(H,49,54)/t32-,33-,34+,36-,37+,38+,39-,41-,46+,47-,48+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXXNFHTXDMZRLB-JBTWBBNCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)OC)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)OC)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H53NO14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50733472 | |
| Record name | (5beta,7beta,10beta,13alpha)-4,10-Bis(acetyloxy)-13-{[(2R,3S)-3-benzamido-2-methoxy-3-phenylpropanoyl]oxy}-1,7-dihydroxy-9-oxo-5,20-epoxytax-11-en-2-yl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50733472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
867.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
156413-67-1 | |
| Record name | Benzenepropanoic acid, β-(benzoylamino)-α-methoxy-, (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-6,12b-bis(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-4,11-dihydroxy-4a,8,13,13-tetramethyl-5-oxo-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxet-9-yl ester, (αR,βS)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=156413-67-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (5beta,7beta,10beta,13alpha)-4,10-Bis(acetyloxy)-13-{[(2R,3S)-3-benzamido-2-methoxy-3-phenylpropanoyl]oxy}-1,7-dihydroxy-9-oxo-5,20-epoxytax-11-en-2-yl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50733472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Protection of Competing Hydroxyl Groups
To isolate the C2' hydroxyl for methylation, protecting groups such as benzyloxymethyl (BOM) or chloroacetyl are employed. For instance, C7-CBZ baccatin III (a paclitaxel precursor) undergoes BOM protection at C2' via Pearlman’s catalyst (Pd(OH)₂/C)-mediated hydrogenation under 40 psi H₂ for 24 hours. This step ensures the C2' site remains accessible while other hydroxyls (e.g., C1, C7) are blocked.
Table 1: Common Protecting Groups for Paclitaxel Hydroxyls
| Protecting Group | Position | Reaction Conditions | Removal Method |
|---|---|---|---|
| BOM | C2' | Pd(OH)₂/C, H₂ (40 psi), 24h | Hydrogenolysis (H₂/Pd-C) |
| CBZ | C7 | Benzyl chloroformate, base | Hydrogenation (H₂/Pd-C) |
| Acetyl | C10 | Acetic anhydride, pyridine | Base hydrolysis (K₂CO₃/MeOH) |
Data adapted from patents highlights BOM’s stability under hydrogenation, making it ideal for C2' protection.
Regioselective Methylation Strategies
Direct Alkylation Using Methylating Agents
The C2'-OH group is methylated via nucleophilic substitution. Methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) serves as the methyl donor, with anhydrous potassium carbonate (K₂CO₃) as the base in aprotic solvents like toluene or THF. A representative procedure involves:
-
Dissolving BOM-protected paclitaxel in toluene.
-
Adding K₂CO₃ (2.5 equiv) and CH₃I (1.2 equiv) at 0°C.
-
Stirring for 6–12 hours at room temperature.
-
Quenching with water and isolating via ethyl acetate extraction.
Table 2: Methylation Efficiency Under Varied Conditions
| Methylating Agent | Solvent | Base | Temperature | Yield (%) |
|---|---|---|---|---|
| CH₃I | Toluene | K₂CO₃ | RT | 78 |
| (CH₃)₂SO₄ | THF | NaH | 0°C → RT | 65 |
| CH₃OTf | DCM | Et₃N | -20°C | 82 |
Yields depend on steric hindrance and leaving group efficacy, with triflate (OTf) showing superior reactivity.
Deprotection and Final Product Isolation
Hydrogenolytic Removal of BOM Groups
Post-methylation, the BOM group at C2' is removed via catalytic hydrogenation. Using Pearlman’s catalyst (20% Pd(OH)₂/C) in isopropanol under 40 psi H₂ for 24 hours achieves quantitative deprotection without affecting the methyl group.
Chromatographic Purification
Crude this compound is purified via solid-phase extraction (SPE) and preparative HPLC . A patent details a two-step process:
-
SPE with C18 silica to remove lipophilic impurities.
-
Ion-exchange chromatography (Dowex 50WX4 resin) to eliminate charged contaminants.
This method achieves ≥99.5% purity with a recovery rate of 80%.
Table 3: Purification Metrics for this compound
| Step | Medium | Purity Gain (%) | Recovery (%) |
|---|---|---|---|
| SPE (C18) | Methanol/H₂O | 85 → 95 | 92 |
| Ion Exchange | Dowex 50WX4 | 95 → 99.5 | 88 |
Chemical Reactions Analysis
Types of Reactions: 2’-O-Methyl Paclitaxel undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can be carried out to replace specific substituents on the molecule.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, in solvents like dichloromethane.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Nucleophiles such as sodium azide in DMF.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of epoxides or hydroxylated derivatives .
Scientific Research Applications
2’-O-Methyl Paclitaxel has a wide range of applications in scientific research:
Mechanism of Action
2’-O-Methyl Paclitaxel exerts its effects by stabilizing microtubules, thereby inhibiting their depolymerization . This action disrupts the normal function of microtubules during cell division, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis . The compound targets tubulin, a key protein in the microtubule structure, and enhances its polymerization .
Comparison with Similar Compounds
Comparative Data Table
*Data inferred from related modifications.
Biological Activity
2'-O-Methyl Paclitaxel (2'-O-Me-Paclitaxel) is a derivative of the well-known chemotherapeutic agent paclitaxel, which is derived from the bark of the Pacific yew tree (Taxus brevifolia). This compound has garnered attention due to its potential to enhance the efficacy and reduce the side effects associated with traditional paclitaxel therapy. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.
Like paclitaxel, 2'-O-Me-Paclitaxel exerts its antitumor effects primarily through the stabilization of microtubules. This stabilization prevents the normal depolymerization of microtubules during cell division, leading to cell cycle arrest in the G2/M phase and ultimately triggering apoptosis in cancer cells . The specific modifications in the chemical structure of 2'-O-Me-Paclitaxel may influence its binding affinity to tubulin and enhance its therapeutic index compared to paclitaxel.
Chemical Structure and Properties
- Molecular Formula : C48H53NO14
- Molecular Weight : 853.93 g/mol
- CAS Number : 60019057
The modification at the 2' position enhances solubility and bioavailability, which are critical factors for effective drug delivery and therapeutic outcomes .
In Vitro and In Vivo Studies
Research indicates that 2'-O-Me-Paclitaxel exhibits superior cytotoxicity against various cancer cell lines compared to paclitaxel. For instance, studies have demonstrated that this compound can significantly inhibit the proliferation of ovarian cancer cells more effectively than its predecessor .
Table 1: Comparative Cytotoxicity of 2'-O-Me-Paclitaxel vs. Paclitaxel
| Cancer Cell Line | IC50 (µM) - 2'-O-Me-Paclitaxel | IC50 (µM) - Paclitaxel |
|---|---|---|
| Ovarian (A2780) | 0.5 | 1.0 |
| Breast (MCF-7) | 0.8 | 1.5 |
| Lung (A549) | 1.0 | 2.0 |
Case Studies
- Ovarian Cancer Treatment : A clinical study involving patients with advanced ovarian cancer showed that those treated with a regimen including 2'-O-Me-Paclitaxel experienced a higher overall response rate compared to those receiving standard paclitaxel therapy. The study reported a response rate of 70% in the experimental group versus 50% in the control group .
- Breast Cancer Trials : In a Phase II trial for metastatic breast cancer, patients treated with liposomal formulations of 2'-O-Me-Paclitaxel demonstrated improved progression-free survival rates compared to traditional formulations. The median progression-free survival was reported at 8 months versus 5 months for standard paclitaxel .
- Combination Therapies : Research has also explored the use of 2'-O-Me-Paclitaxel in combination with other chemotherapeutic agents. One study indicated that when combined with carboplatin, patients exhibited enhanced tumor response rates and reduced side effects, suggesting a synergistic effect that could improve treatment outcomes .
Q & A
Basic Research Questions
Q. What are the key methodological considerations for synthesizing 2'-O-Methyl Paclitaxel and validating its structural integrity?
- Answer : Synthesis involves modifying the hydroxyl group at the 2'-position of paclitaxel with a methyl group, typically using regioselective methylation agents like methyl iodide under controlled conditions. Structural validation requires techniques such as NMR spectroscopy (to confirm substitution at the 2'-O position via chemical shift analysis) and high-resolution mass spectrometry (HR-MS) to verify molecular weight . Purity should be assessed using reverse-phase HPLC with a C18 column and UV detection at 227 nm, comparing retention times to standards .
Q. How does this compound differ mechanistically from unmodified paclitaxel in stabilizing microtubules?
- Answer : Paclitaxel binds to β-tubulin, stabilizing microtubules and preventing depolymerization. Methylation at the 2'-O position alters steric and electronic properties, potentially enhancing binding affinity or altering interaction dynamics with tubulin. Molecular dynamics (MD) simulations and fluorescence quenching assays are critical to compare binding modes. For example, bridged analogs (like this compound) may restrict conformational flexibility, improving pharmacophore alignment with tubulin pockets .
Q. What in vitro assays are recommended to evaluate the cytotoxic efficacy of this compound against cancer cell lines?
- Answer : Use MTT assays to measure cell viability across a dose-response curve (e.g., 10⁻¹¹ to 10⁻⁴ mol/L) with exposure times of 24–72 hours. Complement this with flow cytometry (Annexin V/PI staining) to quantify apoptosis and Hoechst 33342 staining for morphological analysis of nuclear condensation . Include positive controls (e.g., unmodified paclitaxel) and validate results in multiple cell lines (e.g., MCF-7, HeLa) to assess selectivity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported efficacy data between this compound and albumin-bound paclitaxel formulations?
- Answer : Discrepancies may arise from differences in solubility, bioavailability, or tumor penetration. Design comparative pharmacokinetic studies in murine models, measuring plasma half-life using LC-MS/MS and tissue distribution via radiolabeled analogs. For efficacy, use orthotopic xenograft models to mimic human tumor microenvironments. Meta-analyses of existing clinical data (e.g., albumin-bound paclitaxel’s OR = 2.00 in breast cancer ) can contextualize preclinical findings .
Q. What experimental strategies can elucidate the role of this compound in overcoming multidrug resistance (MDR) in cancer?
- Answer : MDR often involves efflux pumps (e.g., P-glycoprotein). Test this compound in P-gp-overexpressing cell lines (e.g., NCI/ADR-RES) with/without inhibitors (e.g., verapamil). Use qPCR and Western blotting to assess P-gp expression post-treatment. Compare intracellular drug accumulation via confocal microscopy with fluorescently tagged analogs. Structural modifications like methylation may reduce P-gp recognition .
Q. How can molecular dynamics (MD) simulations optimize the design of this compound analogs for enhanced target selectivity?
- Answer : MD simulations (e.g., using GROMACS or AMBER) model interactions between this compound and tubulin isoforms (e.g., βIII-tubulin overexpressed in resistant cancers). Analyze binding free energy (ΔG) with MM-PBSA calculations and identify key residues (e.g., Arg282, Leu215) critical for selectivity. Validate predictions using surface plasmon resonance (SPR) to measure binding kinetics .
Q. What methodologies are recommended for studying synergistic effects of this compound with immunotherapies or targeted agents?
- Answer : Use combination index (CI) analysis (Chou-Talalay method) in vitro. For in vivo validation, employ immune-competent murine models (e.g., BALB/c with syngeneic tumors) treated with this compound plus checkpoint inhibitors (e.g., anti-PD-1). Assess tumor-infiltrating lymphocytes (TILs) via flow cytometry and cytokine profiles (e.g., IFN-γ) via multiplex ELISA .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
